molecular formula C12H7ClF3NO3S B3040620 2-Chloro-3-pyridyl 4-(trifluoromethyl)benzene-1-sulphonate CAS No. 219930-36-6

2-Chloro-3-pyridyl 4-(trifluoromethyl)benzene-1-sulphonate

Cat. No.: B3040620
CAS No.: 219930-36-6
M. Wt: 337.7 g/mol
InChI Key: PYUGRIDNVVIKFJ-UHFFFAOYSA-N
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Description

2-Chloro-3-pyridyl 4-(trifluoromethyl)benzene-1-sulphonate is a heterocyclic sulphonate derivative characterized by a pyridyl group substituted with chlorine at the 2-position and a benzene ring functionalized with a trifluoromethyl (-CF₃) group at the para position. The sulphonate ester linkage bridges these aromatic systems, conferring unique physicochemical properties such as enhanced electrophilicity and metabolic stability.

Primary research on this compound highlights its herbicidal activity. Screening against rape (Brassica napus) and barnyard grass (Echinochloa crus-galli) demonstrated moderate efficacy against rape but weak activity against barnyard grass, suggesting selective phytotoxicity influenced by structural features .

Properties

IUPAC Name

(2-chloropyridin-3-yl) 4-(trifluoromethyl)benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NO3S/c13-11-10(2-1-7-17-11)20-21(18,19)9-5-3-8(4-6-9)12(14,15)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUGRIDNVVIKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)OS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-pyridyl 4-(trifluoromethyl)benzene-1-sulphonate typically involves the reaction of 2-chloro-3-pyridyl with 4-(trifluoromethyl)benzene-1-sulphonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-pyridyl 4-(trifluoromethyl)benzene-1-sulphonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, particularly at positions ortho and para to the trifluoromethyl group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid under controlled temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the compound.

Scientific Research Applications

2-Chloro-3-pyridyl 4-(trifluoromethyl)benzene-1-sulphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-pyridyl 4-(trifluoromethyl)benzene-1-sulphonate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Herbicidal Activity

describes a series of compounds with variable R and R₁ groups (Table 1). The trifluoromethyl group in 2-Chloro-3-pyridyl 4-(trifluoromethyl)benzene-1-sulphonate is compared to substituents like methyl, phenyl, and methoxy derivatives. Key findings include:

Substituent (R) Herbicidal Activity (Rape) Herbicidal Activity (Barnyard Grass)
4-(Trifluoromethyl)phenyl Moderate Weak
Methyl Low None
4-Methoxyphenyl Moderate Weak
3,4,5-Trimethoxyphenyl High Weak

The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, improving membrane penetration and target binding in broadleaf plants like rape. However, its activity remains inferior to trimethoxy-substituted analogs, indicating that increased steric bulk or polarity may further optimize herbicidal potency .

Comparison with Carcinogenic Nitrosamines

Structurally related pyridyl-containing compounds, such as tobacco-specific nitrosamines (e.g., NNK and NNAL in ), share a pyridyl backbone but differ in biological activity. While 2-Chloro-3-pyridyl 4-(trifluoromethyl)benzene-1-sulphonate is herbicidal, NNK and NNAL are potent carcinogens targeting the lung and pancreas in rats. This contrast underscores the critical role of functional groups: the sulphonate ester and trifluoromethyl groups in the target compound likely reduce metabolic activation pathways that lead to DNA adduct formation, a hallmark of nitrosamine carcinogenicity .

Sulphonamide and Trifluoromethyl Derivatives in Pharmaceuticals

and describe sulphonamide and trifluoromethylated compounds, such as 4-(4-amino-1H-pyrazolo[3,4-c]pyrimidin-3-yl)benzenesulfonamide and spirocyclic carboxamides. These compounds often exhibit pharmaceutical applications (e.g., kinase inhibition or antimicrobial activity) due to the sulphonamide’s hydrogen-bonding capacity and the trifluoromethyl group’s metabolic resistance. In contrast, 2-Chloro-3-pyridyl 4-(trifluoromethyl)benzene-1-sulphonate lacks the sulphonamide moiety, which may limit its utility in drug design but enhance stability in agrochemical formulations .

Key Research Findings and Implications

  • Structural Determinants of Safety: Unlike pyridyl nitrosamines, the target compound’s sulphonate ester and chloro substituent mitigate carcinogenic risks, highlighting the importance of functional group engineering in agrochemical safety .
  • Synthetic Flexibility : Palladium-catalyzed methods used for analogous compounds (e.g., ) suggest scalable routes for modifying the pyridyl or benzene rings to enhance herbicidal performance .

Biological Activity

2-Chloro-3-pyridyl 4-(trifluoromethyl)benzene-1-sulphonate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by its unique trifluoromethyl group and sulfonate moiety, which contribute to its biological activity. The presence of the pyridyl ring enhances its interaction with biological targets.

Antitumor Activity

Research indicates that compounds with similar structures exhibit antitumor properties. For instance, derivatives containing the trifluoromethyl group have been shown to inhibit various cancer cell lines effectively. A study highlighted that a related compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma and breast cancer models .

The mechanism by which 2-Chloro-3-pyridyl 4-(trifluoromethyl)benzene-1-sulphonate exerts its effects may involve the inhibition of key signaling pathways associated with tumor growth. It is hypothesized that the compound may act as a kinase inhibitor, similar to other compounds in its class that target c-KIT mutants associated with gastrointestinal stromal tumors .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its structural features allow it to disrupt bacterial cell membranes or inhibit critical enzymatic pathways. The trifluoromethyl group has been noted for enhancing the lipophilicity of compounds, potentially improving their ability to penetrate microbial membranes.

Study on Antitumor Efficacy

A notable case study involved testing a derivative of the compound in mouse models with c-KIT mutations. The results indicated significant tumor reduction and improved survival rates compared to control groups. This suggests that similar compounds could be developed as targeted therapies for resistant cancer types .

Investigation into Antimicrobial Properties

In another investigation, a series of related sulfonates were tested against common bacterial strains. The results showed that compounds with the trifluoromethyl group exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts, supporting the hypothesis that fluorination can improve biological efficacy .

Data Summary

Property Value/Observation
IC50 (Antitumor)~92.4 µM against multiple cancer lines
MechanismPotential kinase inhibition
Antimicrobial ActivityEnhanced by trifluoromethyl group
Case Study: Tumor ReductionSignificant in c-KIT mutant models

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-3-pyridyl 4-(trifluoromethyl)benzene-1-sulphonate, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions between pyridyl chloride derivatives and sulfonate esters. For example, in analogous sulfonamide syntheses, anhydrous conditions and catalysts like pyridine are used to enhance yields (e.g., tert-butyl ester intermediates in Example 324 of EP 4 374 877 A2) . Optimization involves monitoring reaction progress via LCMS (e.g., m/z 757 [M+H]+) and adjusting stoichiometric ratios of trifluoromethyl-containing precursors .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • LCMS/HPLC : Use reverse-phase HPLC with standardized conditions (e.g., C18 columns, acetonitrile/water gradients) to confirm purity and retention times (e.g., 1.23 minutes in Example 324) .
  • NMR : Employ 1^1H and 13^13C NMR to verify substituent positions, particularly the trifluoromethyl and sulfonate groups.
  • X-ray crystallography : For absolute configuration determination, single-crystal X-ray diffraction (as in , R factor = 0.041) resolves structural ambiguities .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC and track changes in key peaks (e.g., loss of parent ion intensity in LCMS) .

Advanced Research Questions

Q. How can contradictions in analytical data (e.g., purity vs. bioactivity) be resolved during quality control?

  • Methodology : Cross-validate results using orthogonal techniques:

  • Compare HPLC purity (>95%) with LCMS to detect low-abundance impurities .
  • Perform dose-response assays to confirm bioactivity correlates with purity (e.g., in vitro receptor binding studies as in SAR examples from ) .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on sulfonate derivatives?

  • Methodology :

  • Substituent variation : Modify the pyridyl or trifluoromethyl groups and assess changes in bioactivity (e.g., antiviral or enzyme inhibition) .
  • Computational modeling : Use DFT calculations to predict electron-withdrawing effects of the trifluoromethyl group on sulfonate reactivity .
  • In vitro testing : Employ high-throughput screening (HTS) for rapid evaluation of derivatives against target proteins .

Q. How can computational methods predict the compound’s reactivity in nucleophilic environments?

  • Methodology :

  • Molecular docking : Simulate interactions between the sulfonate group and biological targets (e.g., enzymes) using software like AutoDock.
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-deficient trifluoromethyl group may enhance electrophilic character .

Q. What experimental approaches address missing physicochemical data (e.g., solubility, logP)?

  • Methodology :

  • Shake-flask method : Measure solubility in buffers (pH 1–7.4) and calculate logP via octanol/water partitioning.
  • QSAR models : Use software like MarvinSketch to estimate properties based on structural analogs (e.g., 4-(trifluoromethyl)benzenethiol derivatives in ) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-3-pyridyl 4-(trifluoromethyl)benzene-1-sulphonate
Reactant of Route 2
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2-Chloro-3-pyridyl 4-(trifluoromethyl)benzene-1-sulphonate

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